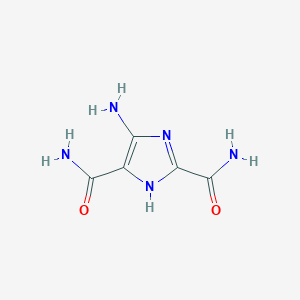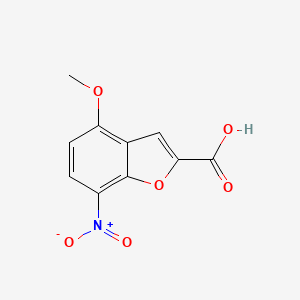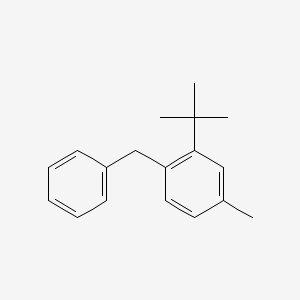
1-Benzyl-2-tert-butyl-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-tert-butyl-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a benzyl group, a tert-butyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-tert-butyl-4-methylbenzene can be achieved through several methods. One common approach involves the alkylation of benzene derivatives. For instance, the Friedel-Crafts alkylation reaction can be employed, where benzene is reacted with tert-butyl chloride and benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or supported metal catalysts can enhance the selectivity and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl-2-tert-butyl-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzoic acid derivatives.
Reduction: Hydrogenation reactions can reduce the aromatic ring or the substituents.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2-tert-butyl-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzyl-2-tert-butyl-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. Additionally, the benzylic position can participate in radical reactions, leading to the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-tert-butyl-4-methylbenzene: Lacks the benzyl group, resulting in different reactivity and applications.
1-Benzyl-4-methylbenzene: Lacks the tert-butyl group, affecting its steric and electronic properties.
1-Benzyl-2-tert-butylbenzene: Lacks the methyl group, influencing its chemical behavior.
Uniqueness
1-Benzyl-2-tert-butyl-4-methylbenzene is unique due to the presence of all three substituents (benzyl, tert-butyl, and methyl) on the benzene ring. This combination of groups imparts distinct steric and electronic effects, making the compound valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
88070-06-8 |
|---|---|
Molekularformel |
C18H22 |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
1-benzyl-2-tert-butyl-4-methylbenzene |
InChI |
InChI=1S/C18H22/c1-14-10-11-16(17(12-14)18(2,3)4)13-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3 |
InChI-Schlüssel |
ZHMWQEKGGVALKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CC2=CC=CC=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Pyridine-2,6-diyl)bis[3,3-bis(propylsulfanyl)prop-2-en-1-one]](/img/structure/B14389890.png)



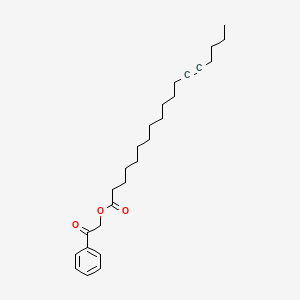
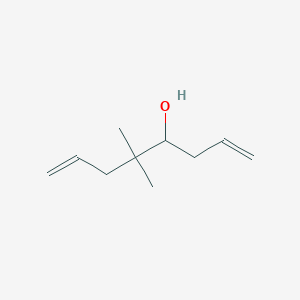
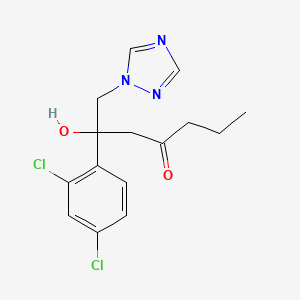
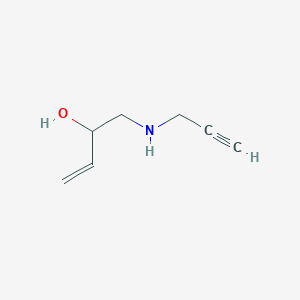
![N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14389918.png)
![(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14389930.png)

![N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B14389938.png)
